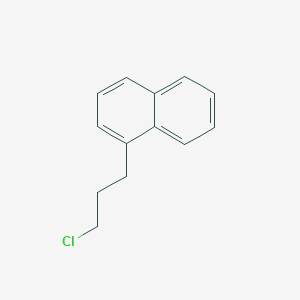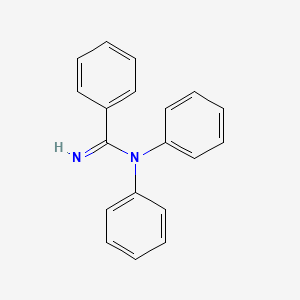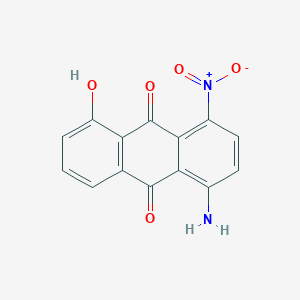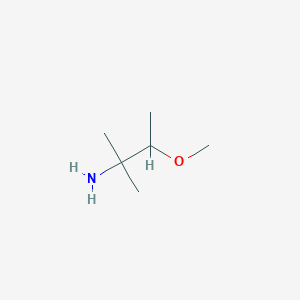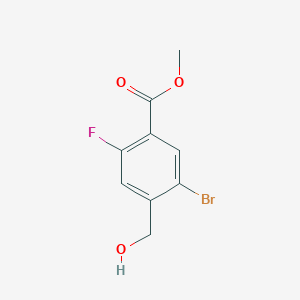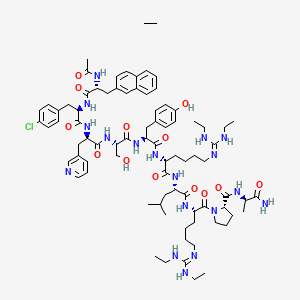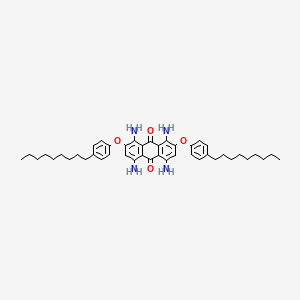
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione is a complex organic compound characterized by its anthracene-9,10-dione core structure, substituted with amino groups and nonylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene-9,10-dione with amino groups and nonylphenoxy groups. The process may involve:
Nitration: of anthracene-9,10-dione to introduce nitro groups.
Reduction: of nitro groups to amino groups using reducing agents such as tin(II) chloride or hydrogenation.
Etherification: to attach nonylphenoxy groups, often using nonylphenol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nonylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to proteins and other biomolecules. The nonylphenoxy groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of nonylphenoxy groups.
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione: Contains ethylphenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The nonylphenoxy groups enhance its hydrophobicity and potential interactions with lipid membranes, making it suitable for applications in materials science and biology.
Propriétés
Numéro CAS |
88600-78-6 |
|---|---|
Formule moléculaire |
C44H56N4O4 |
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C44H56N4O4/c1-3-5-7-9-11-13-15-17-29-19-23-31(24-20-29)51-35-27-33(45)37-39(41(35)47)44(50)40-38(43(37)49)34(46)28-36(42(40)48)52-32-25-21-30(22-26-32)18-16-14-12-10-8-6-4-2/h19-28H,3-18,45-48H2,1-2H3 |
Clé InChI |
FEUJTWYBFKSKIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
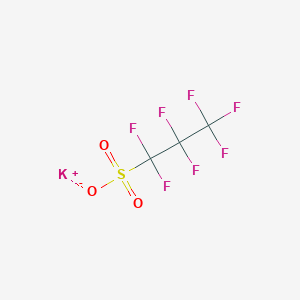
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
